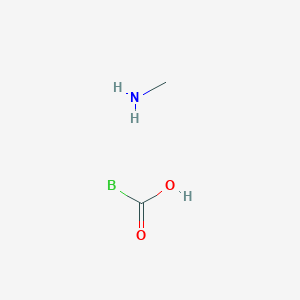
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is a complex chemical compound with a unique structure that combines borate and methanamine groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- typically involves the reaction of boric acid with methanamine and a carboxylate source under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce borohydrides.
Applications De Recherche Scientifique
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including borate glasses and ceramics
Mécanisme D'action
The mechanism of action of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Borate Esters: These compounds share the borate group but differ in their ester functional groups.
Methanamine Derivatives: Compounds with similar methanamine structures but different substituents.
Carboxylate Complexes: These compounds have carboxylate groups but differ in their overall structure and reactivity.
Uniqueness
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is unique due to its combination of borate, methanamine, and carboxylate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
91993-57-6 |
|---|---|
Formule moléculaire |
C2H6BNO2 |
Poids moléculaire |
86.89 g/mol |
InChI |
InChI=1S/CHBO2.CH5N/c2-1(3)4;1-2/h(H,3,4);2H2,1H3 |
Clé InChI |
HPTNPSUCBYGDAD-UHFFFAOYSA-N |
SMILES canonique |
[B]C(=O)O.CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


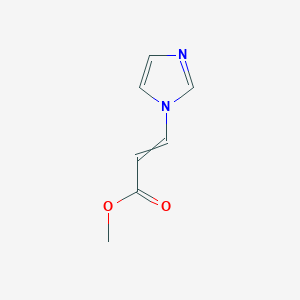
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
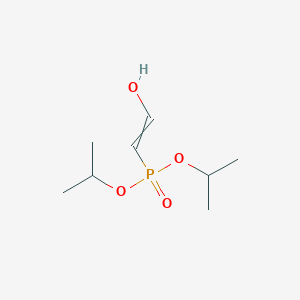
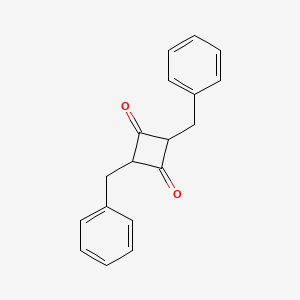
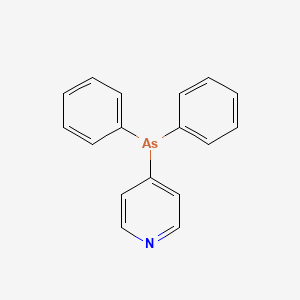
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

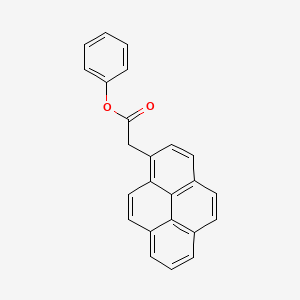
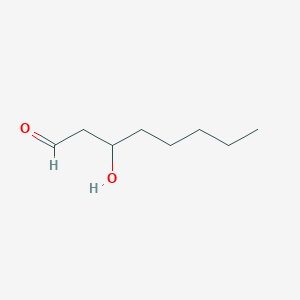
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
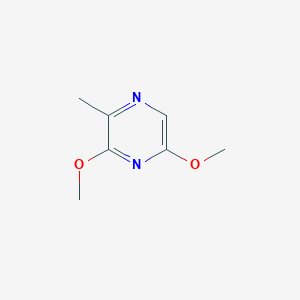
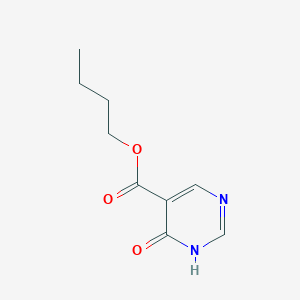
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
